molecular formula C10H15NO2S B13134982 tert-Butyl3-(thiazol-2-yl)propanoate

tert-Butyl3-(thiazol-2-yl)propanoate

Cat. No.: B13134982
M. Wt: 213.30 g/mol
InChI Key: MXVUKOMJPQMOID-UHFFFAOYSA-N
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Description

tert-Butyl3-(thiazol-2-yl)propanoate is an organic ester featuring a thiazole ring linked to a propanoate backbone with a tert-butyl protecting group. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of heterocyclic drugs targeting enzymes or receptors .

Properties

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

tert-butyl 3-(1,3-thiazol-2-yl)propanoate

InChI

InChI=1S/C10H15NO2S/c1-10(2,3)13-9(12)5-4-8-11-6-7-14-8/h6-7H,4-5H2,1-3H3

InChI Key

MXVUKOMJPQMOID-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCC1=NC=CS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl3-(thiazol-2-yl)propanoate typically involves the reaction of thiazole derivatives with tert-butyl propanoate under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the thiazole, followed by the addition of tert-butyl propanoate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl3-(thiazol-2-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Scientific Research Applications

tert-Butyl3-(thiazol-2-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl3-(thiazol-2-yl)propanoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

tert-Butyl3-(naphthalen-1-yl)-2-(1-oxoisoindolin-2-yl)propanoate

Structural Differences :

  • Substituent Variation: Replaces the thiazole ring with a naphthalene group and introduces a 1-oxoisoindolin-2-yl moiety at the propanoate chain.
  • Molecular Weight: 387.18 g/mol (calculated) vs. the theoretical molecular weight of tert-Butyl3-(thiazol-2-yl)propanoate (~227.3 g/mol).

Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate

Structural Differences :

  • Ester Group : Methyl ester instead of tert-butyl, altering solubility and stability.
  • Heterocycle: 1,3,4-thiadiazole with an amino group replaces the thiazole ring.

Physicochemical Properties :

  • Molecular Weight : 227.96 g/mol (CAS: 227958-72-7).
  • Safety Profile : Classified under hazard code H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled) .

Comparative Data Table

Property This compound tert-Butyl3-(naphthalen-1-yl)-2-(1-oxoisoindolin-2-yl)propanoate Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate
Molecular Weight (g/mol) ~227.3 387.18 227.96
Key Functional Groups Thiazole, tert-butyl ester Naphthalene, isoindolinone, tert-butyl ester 1,3,4-thiadiazole, methyl ester
Synthetic Yield Not reported 51% Not reported
Applications Pharmaceutical intermediate Drug discovery intermediates Antimicrobial/anticancer research
Safety Hazards Likely similar to tert-butyl esters No data H303+H313+H333

Research Findings and Implications

  • Steric Effects : The tert-butyl group in both tert-butyl derivatives enhances steric protection, reducing hydrolysis rates compared to methyl esters .
  • Bioactivity : Thiazole and thiadiazole rings exhibit distinct electronic profiles; thiazole’s sulfur atom enhances π-stacking in drug-receptor interactions, while thiadiazoles are more electrophilic, favoring nucleophilic substitutions .
  • Synthetic Challenges: tert-Butyl3-(naphthalen-1-yl)-2-(1-oxoisoindolin-2-yl)propanoate’s lower yield (51%) highlights difficulties in multi-step alkylation compared to simpler esterifications .

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